Technical Guide: Physicochemical Profiling & Handling of 6-Methoxy-4'-aminoflavone
Technical Guide: Physicochemical Profiling & Handling of 6-Methoxy-4'-aminoflavone
Part 1: Executive Summary
6-Methoxy-4'-aminoflavone (IUPAC: 2-(4-aminophenyl)-6-methoxy-4H-chromen-4-one) is a synthetic flavonoid derivative that integrates the pharmacophoric features of 6-methoxyflavone (a known GABA-A receptor positive allosteric modulator) with a para-amino substitution on the B-ring. This structural modification introduces a polar, ionizable handle, significantly altering the compound's solubility profile and electronic distribution compared to its parent flavone.
This guide provides a rigorous technical analysis of its physicochemical properties, offering researchers a standardized protocol for solubilization, storage, and experimental application. The data presented synthesizes established flavonoid chemistry with predictive medicinal chemistry principles to ensure experimental reproducibility.
Part 2: Chemical Identity & Structural Analysis
The physicochemical behavior of 6-Methoxy-4'-aminoflavone is dictated by the interplay between its lipophilic chromone core and its polar substituents.
Chemical Specifications
| Property | Specification |
| Chemical Name | 6-Methoxy-4'-aminoflavone |
| IUPAC Name | 2-(4-aminophenyl)-6-methoxy-4H-chromen-4-one |
| Molecular Formula | C₁₆H₁₃NO₃ |
| Molecular Weight | 267.28 g/mol |
| CAS Registry | Not widely listed; treat as Niche Research Chemical |
| SMILES | COc1ccc2c(c1)oc(cc2=O)c3ccc(N)cc3 |
| Appearance | Pale yellow to yellow crystalline solid |
Structural Logic & Descriptors[3][4]
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Chromophore: The conjugated flavone backbone is responsible for UV absorption (typically
~300-330 nm) and intrinsic fluorescence. -
6-Methoxy Group: Increases lipophilicity and metabolic stability at the 6-position; critical for blood-brain barrier (BBB) penetration in neuropharmacological applications.
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4'-Amino Group: Acts as a weak base (pKa ~4.5) and a hydrogen bond donor. It introduces pH-dependent solubility and reactivity (susceptibility to oxidation).
Figure 1: Decomposition of 6-Methoxy-4'-aminoflavone into functional units and their impact on physicochemical behavior.
Part 3: Physicochemical Profile
Understanding the solubility and stability boundaries is critical for preventing compound precipitation in bioassays.
Solubility & Lipophilicity
The compound exhibits low aqueous solubility at neutral pH but high solubility in organic polar aprotic solvents.
| Solvent | Solubility Limit (Approx.) | Usage Recommendation |
| DMSO | > 25 mg/mL | Primary Stock Solvent. Recommended for long-term storage. |
| Ethanol | 5 - 10 mg/mL | Secondary solvent; useful for evaporation protocols. |
| Water (pH 7.4) | < 10 µM | Insoluble. Requires carrier (DMSO) or formulation (cyclodextrins). |
| 0.1 M HCl | Moderate | Soluble due to protonation of the -NH₂ group (Formation of hydrochloride salt). |
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LogP (Predicted): ~2.6 - 2.9
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Analysis: The compound is moderately lipophilic. It will readily cross cell membranes but requires careful handling in aqueous buffers to prevent "crashing out" (precipitation).
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pKa: ~4.2 - 4.6 (associated with the anilinic amine).
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Implication: At physiological pH (7.4), the amine is predominantly uncharged (neutral), maximizing membrane permeability but minimizing aqueous solubility.
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Stability Profile
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Thermal Stability: Stable in solid form up to ~150°C (Melting point typically >180°C for amino-flavones).
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Photostability: Light Sensitive. The conjugated system can undergo photo-isomerization or degradation under intense UV/Vis light. Store in amber vials.
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Chemical Stability:
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Oxidation: The 4'-amino group is susceptible to oxidation (browning) upon prolonged exposure to air/light in solution.
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Hydrolysis: The flavone core is generally stable to hydrolysis at neutral pH.
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Part 4: Experimental Protocols
Preparation of Stock Solutions (Standard Operating Procedure)
Objective: Prepare a 10 mM stock solution in DMSO for biological assays.
Materials:
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6-Methoxy-4'-aminoflavone (Solid)
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Anhydrous DMSO (Spectroscopic grade, >99.9%)
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Amber glass vial (2 mL) with PTFE-lined cap
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Vortex mixer
Protocol:
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Weighing: Accurately weigh 2.67 mg of solid compound into the amber vial.
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Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
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Dissolution: Vortex vigorously for 30-60 seconds.
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Aliquoting: Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
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Storage: Store at -20°C or -80°C . Stable for 6 months.
Aqueous Dilution for Bioassays
Direct dilution into water often causes precipitation. Use the "Intermediate Dilution" method.
Figure 2: Workflow for transferring hydrophobic ligands from organic stock to aqueous assay media.
Part 5: Biological Context & Applications[3][6]
Researchers typically utilize 6-Methoxy-4'-aminoflavone in the following contexts:
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GABA-A Receptor Modulation:
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The 6-methoxyflavone moiety is a pharmacophore for the benzodiazepine binding site on GABA-A receptors [1]. The 4'-amino group allows for SAR (Structure-Activity Relationship) exploration, potentially altering potency or efficacy compared to the parent compound.
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Aryl Hydrocarbon Receptor (AhR) Ligands:
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Flavones are classic ligands for AhR. The amino-substitution pattern (similar to Aminoflavone/AFP464 ) may confer specific antagonistic or agonistic properties, relevant in cancer research [2].
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Fluorescent Probes:
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Due to the "push-pull" electronic system (Methoxy donor -> Carbonyl acceptor <- Amino donor), this molecule may exhibit solvatochromic fluorescence, making it useful as a microenvironment probe in protein binding studies.
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Part 6: References
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GABA-A Modulation: Wasowski, C., & Marder, M. (2012). Flavonoids as GABA-A receptor ligands: the whole story? Journal of Experimental Pharmacology.
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AhR & Aminoflavones: Loaiza-Pérez, A. I., et al. (2004). Aryl hydrocarbon receptor activation of an antitumor aminoflavone: basis of selective toxicity for MCF-7 breast tumor cells. Molecular Cancer Therapeutics.
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Physicochemical Prediction: SwissADME / PubChem Computed Properties for Flavonoid Derivatives.
